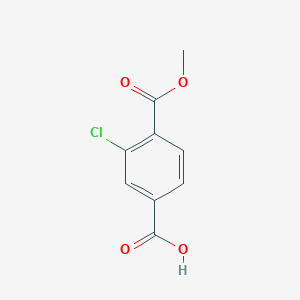









|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:22])[C:4]1[CH:9]=[CH:8][C:7]([C:10]([NH:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([OH:20])[CH:15]=2)=[O:11])=[CH:6][C:5]=1[Cl:21].[OH-:23].[Na+].Cl>O>[Cl:21][C:5]1[CH:6]=[C:7]([C:10]([NH:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([OH:20])[CH:15]=2)=[O:11])[CH:8]=[CH:9][C:4]=1[C:3]([OH:22])=[O:2].[Cl:21][C:5]1[CH:6]=[C:7]([CH:8]=[CH:9][C:4]=1[C:3]([O:2][CH3:1])=[O:22])[C:10]([OH:11])=[O:23] |f:1.2|
|


|
Name
|
2-chloro-4-[[(3-hydroxybenzyl)amino]carbonyl]benzoic acid methyl ester
|
|
Quantity
|
32 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=C(C=C(C=C1)C(=O)NCC1=CC(=CC=C1)O)Cl)=O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
55 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
In a 2 L RB flask equipped with a magnetic stirrer
|
|
Type
|
DISSOLUTION
|
|
Details
|
Most of the solids quickly dissolved
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through Celite®
|
|
Type
|
CUSTOM
|
|
Details
|
to remove undissolved solids (residual N,N-dicyclohexylurea)
|
|
Type
|
WASH
|
|
Details
|
the filter cake was washed with water (2×30 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The combined filtrates were transferred to a separatory funnel
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether (2×300 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
Each diethyl ether extract
|
|
Type
|
WASH
|
|
Details
|
was back-washed in turn with brine (50 mL)
|
|
Type
|
STIRRING
|
|
Details
|
The combined aqueous phases were stirred as they
|
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
|
Type
|
FILTRATION
|
|
Details
|
the precipitated solids were collected by filtration
|
|
Type
|
WASH
|
|
Details
|
the filter cake was washed with water (2×60 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The slightly off-white solid was dried in vacuo over P2O5
|
|
Type
|
DISSOLUTION
|
|
Details
|
then was dissolved in warm ethyl acetate (400 mL)
|
|
Type
|
ADDITION
|
|
Details
|
the solution was treated with charcoal (4 g)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through a bed of Celite®
|
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with ethyl acetate (2×40 mL)
|
|
Type
|
CONCENTRATION
|
|
Details
|
The combined filtrates were concentrated to about 250 mL
|
|
Type
|
ADDITION
|
|
Details
|
sufficient hexane was added to the hot stirred solution
|
|
Type
|
CUSTOM
|
|
Details
|
to produce a permanent cloud point
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to room temperature
|
|
Type
|
WAIT
|
|
Details
|
was stored at −20° C. overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
FILTRATION
|
|
Details
|
The solids were collected by filtration
|
|
Type
|
WASH
|
|
Details
|
were washed with hexane (2×50 mL)
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=C1)C(=O)NCC1=CC(=CC=C1)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C(=O)O)C=CC1C(=O)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |